Flumatinib

Content Navigation

CAS Number

Product Name

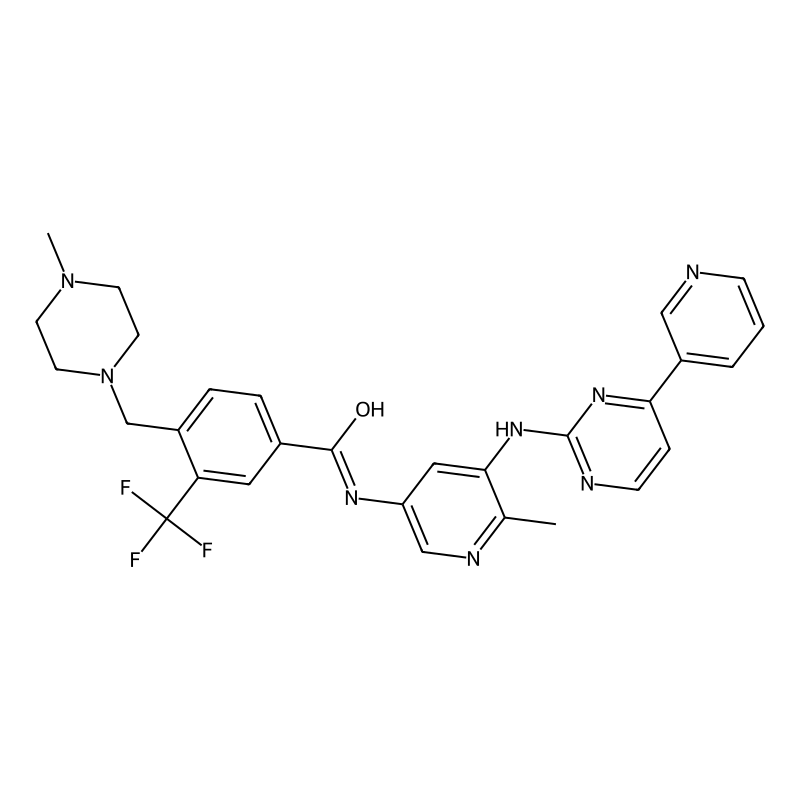

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Guide: Flumatinib as a BCR-ABL Inhibitor

Introduction and Historical Context

Flumatinib represents a significant advancement in the class of tyrosine kinase inhibitors (TKIs) developed specifically for targeting the BCR-ABL oncoprotein, which results from the Philadelphia chromosome translocation t(9;22). This chromosomal abnormality is the pathogenic driver in over 90% of chronic myelogenous leukemia (CML) cases and 20-30% of adult acute lymphoblastic leukemia (ALL). The development of BCR-ABL inhibitors began with the groundbreaking discovery of imatinib in the 1990s, which revolutionized CML treatment by demonstrating that targeted therapy could effectively control the disease by specifically inhibiting the constitutively active tyrosine kinase activity of BCR-ABL. However, the emergence of resistance mutations, particularly within the kinase domain of BCR-ABL, necessitated the development of more potent and selective inhibitors, leading to this compound as a promising therapeutic option. [1]

The structural biology of BCR-ABL has been extensively characterized, revealing a bilobal kinase domain consisting of an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe), with ATP binding occurring in the cleft between these lobes. Key regulatory elements include the glycine-rich P-loop, the activation loop containing a conserved DFG motif, and the gatekeeper residue Thr315, which plays a critical role in inhibitor binding and specificity. Understanding these structural elements has been fundamental to the rational design of successive generations of BCR-ABL inhibitors, including this compound, with improved efficacy and resistance profiles. [2]

Structural Mechanism of Action

Molecular Binding Characteristics

This compound functions as a potent ATP-competitive inhibitor that binds to the kinase domain of BCR-ABL. While detailed crystallographic studies specifically of this compound-bound BCR-ABL are not available in the searched literature, its mechanism can be inferred from its chemical class and known interactions. Like other later-generation BCR-ABL inhibitors, this compound targets the inactive DFG-out conformation of the kinase, where the activation loop folds into the ATP-binding site, creating a distinctive hydrophobic pocket that can be exploited for selective inhibitor binding. This DFG-out conformation is characterized by the rotation of the aspartate residue (Asp381 in Abl) away from the catalytic site, preventing coordination with magnesium ions essential for phosphorylation. [1] [2]

The binding interaction between this compound and BCR-ABL involves several critical structural elements:

- Gatekeeper interaction: this compound likely maintains important interactions with the gatekeeper residue Thr315, though its specific capability against the T315I mutation requires further investigation. This residue is located at the peak of a hydrophobic spine connecting the N- and C-lobes and is crucial for stabilizing the active conformation of the kinase.

- P-loop engagement: The flexible glycine-rich P-loop (residues 248-255 in Abl) drapes over the bound inhibitor, contributing to the stability of the kinase-inhibitor complex through van der Waals interactions.

- Hinge region binding: Like other TKIs, this compound likely forms hydrogen bonds with the hinge region connecting the N- and C-lobes, a common feature in ATP-competitive inhibitors that contributes to binding affinity and specificity.

- DFG motif accommodation: By binding to the DFG-out conformation, this compound accesses a specificity pocket beyond the gatekeeper residue, bordered by the activation loop on one side and helix αC on the other, which varies in size among different inactive kinases. [2]

Comparative Analysis with Other BCR-ABL Inhibitors

Table 1: Comparative Profile of BCR-ABL Inhibitors in CML Treatment

| Inhibitor | Generation | Primary Targets | Binding Conformation | Key Resistance Mutations |

|---|---|---|---|---|

| Imatinib | First | BCR-ABL, PDGFR, c-KIT | DFG-out | T315I, Y253H, E255K/V, F359V/C |

| Dasatinib | Second | BCR-ABL, SRC family | DFG-in | T315I, V299L, F317L/I/C |

| Nilotinib | Second | BCR-ABL | DFG-out | T315I, Y253H, E255K/V, F359V/C |

| Bosutinib | Second | BCR-ABL, SRC family | DFG-in | T315I, V299L, F317L/I/C |

| Ponatinib | Third | BCR-ABL, including T315I | DFG-in | Compound mutations |

| This compound | Investigational | BCR-ABL, PDGFR, KIT | DFG-out (inferred) | Under investigation |

This compound exhibits a selective inhibition profile against BCR-ABL, PDGFR, and KIT, similar to imatinib but with potentially enhanced potency. This multi-targeted approach may provide additional therapeutic benefits in certain clinical contexts, particularly in gastrointestinal stromal tumors (GISTs) where KIT mutations play a pathogenic role. Molecular modeling studies suggest that this compound possesses structural features that allow it to overcome steric hindrance and altered bonding patterns caused by specific resistance mutations, particularly those in the activation loop. [3]

Quantitative Activity and Efficacy Data

In Vitro and In Vivo Efficacy

This compound has demonstrated significant potency in preclinical studies against BCR-ABL driven cellular models. While specific IC50 values for BCR-ABL inhibition were not provided in the searched literature, this compound has shown superior efficacy compared to imatinib and sunitinib in overcoming drug resistance conferred by specific KIT activation loop mutations in 32D cell transformation models. These findings are particularly relevant as KIT and ABL share structural similarities in their kinase domains, suggesting potential parallels in resistance mechanisms and inhibitor efficacy. [3]

In vivo studies have consistently demonstrated that this compound exhibits superior efficacy compared to imatinib or sunitinib against 32D cells harboring secondary mutations such as Y823D. These animal models provide important preclinical evidence supporting the potential clinical utility of this compound in overcoming specific resistance mutations that commonly arise during TKI therapy. The enhanced efficacy profile of this compound appears to stem from its optimized molecular structure that allows maintained binding affinity despite structural alterations in the kinase domain resulting from specific mutations. [3]

Comparison with Other BCR-ABL Inhibitors

Table 2: Experimental Efficacy Data for BCR-ABL Inhibitors

| Experiment Type | Cell Line/Model | This compound Result | Imatinib Result | Sunitinib Result |

|---|---|---|---|---|

| In vitro inhibition | 32D cells with KIT D820G mutation | Effective | Resistant | Resistant |

| In vitro inhibition | 32D cells with KIT N822K mutation | Effective | Resistant | Resistant |

| In vitro inhibition | 32D cells with KIT Y823D mutation | Effective | Resistant | Resistant |

| In vivo efficacy | 32D cells with Y823D mutation | Superior efficacy | Reduced efficacy | Reduced efficacy |

| Molecular modeling | KIT kinase domain with A-loop mutations | Stable binding | Impaired binding | Impaired binding |

The comparative efficacy profile of this compound against specific resistance mutations suggests potential clinical advantages in certain contexts. Particularly noteworthy is its activity against activation loop mutations (D820G, N822K, Y823D, and A829P) that confer resistance to both imatinib and sunitinib. This mutation-overcoming capability appears to result from this compound's structural optimization, allowing it to maintain binding affinity despite conformational changes in the activation loop that typically interfere with inhibitor binding. [3]

Resistance Profile and Mutation Specificity

Mechanisms of Resistance Overcoming

The primary mechanism by which this compound overcomes certain resistance mutations appears to involve its optimized interaction with the kinase domain, particularly in regions where structural alterations impair binding of earlier-generation inhibitors. Molecular modeling of this compound docked to the KIT kinase domain suggests a unique structural mechanism that enables it to maintain binding affinity despite the presence of activation loop mutations that typically confer resistance. This capability is particularly valuable in clinical settings where secondary mutations emerge under selective pressure from earlier TKI therapies. [3]

Specific mutations in the activation loop (also known as the A-loop) typically induce resistance by stabilizing the active kinase conformation or altering the conformation of the ATP-binding pocket in ways that disrupt inhibitor binding without compromising ATP binding or catalytic activity. This compound's molecular structure appears to have been optimized to accommodate these conformational changes, allowing it to maintain critical binding interactions even when activation loop mutations are present. This property is shared with certain other later-generation TKIs specifically designed to address common clinical resistance mechanisms. [3]

Experimental Protocols and Methodologies

In Vitro Cellular Assays

The standardized protocols for evaluating this compound efficacy in cellular models involve several critical steps that ensure reliable and reproducible assessment of its inhibitory activity:

- Cell line preparation: 32D cells (murine hematopoietic progenitor cells) are transformed with various KIT mutants or BCR-ABL constructs. These cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate growth factors (e.g., IL-3 for 32D cells) at 37°C in a 5% CO2 humidified incubator.

- Inhibition assays: Transformed cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and treated with serial dilutions of this compound for 48-72 hours. Cell viability is measured using MTT, WST-1, or similar colorimetric assays based on mitochondrial dehydrogenase activity.

- IC50 determination: Dose-response curves are generated by plotting percentage inhibition against log inhibitor concentration. The IC50 value (concentration resulting in 50% growth inhibition) is calculated using four-parameter logistic regression with software such as GraphPad Prism.

- Specificity assessment: To confirm target specificity, phosphorylation status of BCR-ABL or KIT and downstream signaling molecules (e.g., STAT5, ERK, AKT) is evaluated by western blotting after 4-6 hours of drug treatment to detect early signaling changes before apparent effects on proliferation. [3]

Molecular Docking Studies

Molecular modeling approaches provide critical insights into the structural basis of this compound's mechanism of action and its ability to overcome resistance mutations:

- Protein preparation: The three-dimensional structure of the Abl or KIT kinase domain is obtained from the Protein Data Bank or generated through homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and optimizing side-chain orientations of unresolved residues.

- Ligand preparation: The this compound structure is built using molecular building software or obtained from chemical databases. Energy minimization is performed using molecular mechanics force fields (e.g., MMFF94) to ensure proper geometry and atomic charges.

- Docking simulation: Automated docking is performed using programs such as AutoDock Vina or GOLD. The search space is typically centered on the ATP-binding site with dimensions sufficient to accommodate the DFG-out conformation. Multiple docking poses are generated and scored based on binding affinity.

- Pose analysis: The resulting complexes are analyzed for specific interactions including hydrogen bonds, π-π stacking, cation-π interactions, and hydrophobic contacts. Molecular dynamics simulations may be performed to assess complex stability and binding energy calculations using methods such as MM-PBSA. [3]

The following diagram illustrates the experimental workflow for evaluating this compound efficacy:

Experimental workflow for evaluating this compound efficacy from initial screening to results interpretation.

In Vivo Efficacy Studies

Animal model evaluations provide critical preclinical data on this compound's therapeutic potential and its ability to overcome resistance in physiological contexts:

- Mouse models: Immunocompromised mice (e.g., NOD/SCID or nude mice) are injected subcutaneously with 32D cells transformed with specific BCR-ABL or KIT mutants. Tumor volume is measured regularly using calipers.

- Drug administration: Once tumors reach a predetermined volume (typically 100-200 mm³), mice are randomized into treatment groups receiving this compound, comparator drugs (imatinib, sunitinib), or vehicle control. Drugs are administered orally via gavage at predetermined doses based on prior pharmacokinetic studies.

- Endpoint measurements: Tumor dimensions are measured 2-3 times weekly to calculate volume. Studies typically continue for 3-4 weeks or until control tumors reach maximum allowable size. At study termination, tumors are harvested for immunohistochemical analysis of phosphorylation status and apoptosis markers (e.g., cleaved caspase-3).

- Statistical analysis: Tumor growth inhibition is calculated as T/C% (mean tumor volume of treated/control × 100). Statistical significance is determined using ANOVA with post-hoc tests, with p<0.05 considered significant. [3]

Therapeutic Context and Clinical Implications

This compound represents a promising therapeutic option for patients with GISTs resistant to both imatinib and sunitinib due to secondary mutations in the activation loop. Its development follows the pattern of successive generations of TKIs, each designed to address specific limitations of earlier compounds. The evolution of BCR-ABL inhibitors exemplifies the paradigm of rational drug design in targeted cancer therapy, where structural insights into resistance mechanisms directly inform molecular optimization strategies. [3] [1]

The ongoing development of this compound and similar targeted therapies highlights the importance of comprehensive mutation profiling in guiding treatment selection for patients with resistance to initial TKI therapy. As the arsenal of targeted therapies expands, understanding the specific mutation profiles that respond to different inhibitors becomes increasingly important for optimizing therapeutic outcomes. This compound's particular efficacy against activation loop mutations suggests its potential niche in addressing specific resistance patterns that may emerge during treatment with earlier-generation TKIs. [3]

The following diagram illustrates this compound's binding mechanism to the BCR-ABL kinase domain:

This compound binding mechanism to the BCR-ABL kinase domain, stabilizing the inactive DFG-out conformation.

Conclusion

This compound represents a significant advancement in the ongoing development of targeted therapies against BCR-ABL-driven malignancies. Its ability to effectively overcome specific resistance mutations, particularly those in the activation loop, positions it as a promising therapeutic option for patients who have developed resistance to earlier-generation tyrosine kinase inhibitors. The continued refinement of BCR-ABL inhibitors exemplifies the successful application of structure-based drug design in addressing clinical challenges in targeted cancer therapy.

References

Flumatinib pharmacokinetics half-life Cmax AUC

Core Pharmacokinetic Parameters of Flumatinib

The following tables summarize the key pharmacokinetic (PK) parameters of this compound and its major metabolites after single and multiple doses in patients with chronic phase chronic myeloid leukemia (CML-CP) [1].

Table 1: Pharmacokinetic Parameters after a Single Dose

| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) | Description |

|---|---|---|---|

| T~max~ (h) | 2.0 (median) | 2.0 (median) | Time to reach maximum plasma concentration |

| t~1/2~ (h) | 16.0 | 16.9 | Apparent terminal disposition half-life |

| C~max~ (ng/mL) | Data from graph* | Data from graph* | Maximum measured plasma concentration |

| AUC~0-t~ (h·ng/mL) | Data from graph* | Data from graph* | Area under the concentration-time curve from 0 to last time point |

| AUC~0-∞~ (h·ng/mL) | Data from graph* | Data from graph* | Area under the concentration-time curve from 0 to infinity |

Table 2: Pharmacokinetic Parameters at Steady-State (after Multiple Doses)

| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) | Description |

|---|---|---|---|

| Rac (C~max~) | ~4.1-fold | ~3.4-fold | Accumulation ratio for C~max~ |

| Rac (AUC) | ~4.1-fold | ~3.4-fold | Accumulation ratio for AUC |

Note: The exact numerical values for C~max~ and AUC from [1] were not fully detailed in the text but can be observed in the published graphs, which show an approximate dose-proportional increase.

Detailed Experimental Protocols

The core PK data presented above were generated using the following standardized clinical and bioanalytical methods [1].

Clinical Study Design

- Type: Open-label, pharmacokinetic study.

- Population: 29 patients with CML-CP.

- Dosing:

- Day 1: A single oral dose of 400 mg or 600 mg this compound under fasting conditions.

- Days 2-3: Washout period.

- Days 4-11: Once-daily administration for 8 consecutive days to reach steady state.

- Blood Sampling (Single Dose): Pre-dose, 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, and 72 hours post-dose.

- Blood Sampling (Multiple Dose): Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72, 96, 120, and 144 hours after the last dose on Day 11.

Bioanalytical Method

- Technique: Liquid chromatography tandem mass spectrometry (LC-MS/MS).

- Analytes: this compound and its two major metabolites, M1 (N-desmethyl this compound) and M3 (amide-bond hydrolytic metabolite).

- Sample Processing: Blood samples were collected in heparinized tubes, centrifuged, and the plasma was stored at -70°C until analysis.

- Data Analysis: PK parameters were calculated using a standard non-compartmental method with R software (version 4.0.2) and the PKNCA package.

Key Factors Influencing this compound Pharmacokinetics

Diet-Drug Interactions

A study in healthy Chinese subjects found that a high-fat diet significantly increases this compound exposure [2].

- Impact on this compound: The geometric mean ratios (fed/fasting) were:

- C~max~: 281.65% (90% CI: 225.80-351.31%)

- AUC~0-t~: 167.43% (90% CI: 143.92-194.79%)

- Impact on Metabolites: Exposure to the active metabolite M1 also increased, while exposure to M3 decreased or remained similar.

- Recommendation: Fasting administration is recommended to minimize variability and potential toxicity [2].

Drug-Drug Interactions

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].

- Strong CYP3A4 Inhibitors: Concomitant use with drugs like isavuconazole, ketoconazole, and posaconazole can significantly inhibit this compound metabolism.

- Evidence: A preclinical study showed that isavuconazole increased this compound's AUC(0-t) and C~max~ in rats by inhibiting its metabolism, suggesting a potential for clinically significant interactions in humans [3].

Tissue Distribution

A clinical study on Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) patients provided insights into this compound's distribution [4]:

- Concentration Gradient: this compound concentration follows the order bone marrow > serum > cerebrospinal fluid (CSF).

- Blood-Brain Barrier: this compound was detected in the CSF, indicating a probability to cross the blood-brain barrier, which may be relevant for preventing central nervous system leukemia [4].

This compound Metabolism and Experimental Workflow

The diagram below illustrates the primary metabolic pathway of this compound and the key experimental workflow used in drug interaction studies.

This compound is metabolized by CYP3A4 into active M1 and inactive M3 metabolites.

Typical workflow for assessing drug interactions, as used in this compound studies.

References

- 1. and multiple-dose this compound in patients with chronic phase ... [frontiersin.org]

- 2. Effect of high-fat diet on the pharmacokinetics and safety ... [link.springer.com]

- 3. Studies on the inhibitory effect of isavuconazole ... [frontiersin.org]

- 4. Basic and clinical study of efficacy and adverse effects of ... [pmc.ncbi.nlm.nih.gov]

Flumatinib metabolites N-demethylate M1 amide-bond hydrolytic M3

Flumatinib Metabolism Overview

This compound is a novel, oral BCR-ABL tyrosine kinase inhibitor developed for treating chronic myeloid leukemia (CML). Its metabolism involves complex Phase I and Phase II biotransformation pathways [1].

Metabolic Pathways

The primary metabolic pathways identified in CML patients include [1]:

- N-demethylation: Produces the major metabolite M1.

- Amide hydrolysis: Produces the metabolite M3.

- N-oxidation and hydroxylation.

- Phase II conjugation: Includes glucuronidation and acetylation.

Ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) analysis in human plasma, urine, and feces revealed 34 metabolites, with 7 primary metabolites confirmed using synthetic reference standards [1]. The parent drug, this compound, remains the predominant form in plasma, urine, and feces [1].

The following diagram maps the core metabolic pathways and key experimental findings for this compound:

Key metabolic pathways and experimental insights for this compound.

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the exposure and activity of this compound and its metabolites is critical for efficacy and safety assessments.

Key Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for this compound and its major metabolite M1 from a clinical study in CML patients. Data for metabolite M3 is less prominent in pharmacokinetic literature.

| Analyte | Dose | T~max~ (h) | t~1/2~ (h) | Accumulation Ratio (Fold) | Key Findings |

|---|---|---|---|---|---|

| This compound | 400 mg | 2.0 (median) | 16.0 | 4.1 | Exposure (C~max~, AUC~0-t~, AUC~0-∞~) increased in an approximately dose-proportional manner [2]. |

| 600 mg | 2.0 (median) | 16.9 | 3.4 | ||

| Metabolite M1 | 400 mg / 600 mg | Information not specified in results | Information not specified in results | Information not specified in results | Has similar pharmacodynamic activity to the parent drug this compound [3] [4]. |

| Metabolite M3 | 400 mg / 600 mg | Information not specified in results | Information not specified in results | Information not specified in results | Identified as a pharmacologically inactive metabolite [4]. |

A study on healthy Chinese subjects also found that a high-fat diet significantly increased systemic exposure to this compound and M1 compared to the fasted state, while the effect on M3 was less pronounced [4].

Pharmacodynamic and Inhibition Data

- Mechanism of Action: this compound is a multi-kinase inhibitor targeting c-Abl, PDGFRβ, and c-Kit, with IC~50~ values of 1.2 nM, 307.6 nM, and 2662 nM, respectively. It predominantly inhibits the autophosphorylation of Bcr-Abl [5].

- Metabolite M1 Activity: The N-desmethyl metabolite (M1) has been shown to possess similar pharmacodynamic activity to the parent drug this compound [3] [4].

- Drug-Drug Interactions: As this compound is primarily metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors like isavuconazole can significantly increase this compound plasma concentrations. One study found the half-maximal inhibitory concentration (IC~50~) of isavuconazole on this compound metabolism was 6.66 μM in human liver microsomes and 0.62 μM in rat liver microsomes [3].

Experimental Protocols for Quantification

A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of this compound, M1, and M3 in human plasma [6].

Detailed LC-MS/MS Methodology

- Sample Preparation: Plasma samples (50 μL) undergo a simple, one-step protein precipitation using methanol [6].

- Chromatography:

- Column: C18 column.

- Mobile Phase: Isocratic elution with a mixture of methanol : 5mM ammonium acetate : formic acid (60:40:0.4, v/v/v).

- Run Time: 4.2 minutes in total.

- Temperature: The column temperature is maintained at 40°C [6].

- Mass Spectrometry Detection:

- Method Validation:

- Linearity:

- This compound: 0.400–400 ng/mL

- M1: 0.100–100 ng/mL

- M3: 0.200–200 ng/mL

- Precision: Intra- and inter-day precision (relative standard deviation) were <8.5% for this compound, <9.8% for M1, and <10.6% for M3.

- Accuracy: Accuracy (relative error) was within ±2.2% for this compound, ±6.0% for M1, and ±9.9% for M3 [6].

- Linearity:

Key Takeaways for Researchers

- Major Metabolites: The two primary metabolites of this compound are M1 (N-desmethyl this compound), which is pharmacologically active, and M3 (amide hydrolysis product), which is inactive.

- Critical Enzyme: The metabolism of this compound is primarily mediated by CYP3A4, making it susceptible to drug-drug interactions with inhibitors or inducers of this enzyme.

- Administration Guidance: A high-fat diet significantly increases this compound exposure, suggesting that fasting administration may be recommended to avoid excessive drug accumulation and potential toxicity [4].

- Robust Analytics: The established LC-MS/MS method provides a reliable tool for supporting pharmacokinetic studies and therapeutic drug monitoring in clinical practice.

References

- 1. Metabolism of this compound, a novel antineoplastic tyrosine ... [pubmed.ncbi.nlm.nih.gov]

- 2. and multiple-dose this compound in patients with chronic phase ... [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the inhibitory effect of isavuconazole ... [frontiersin.org]

- 4. Effect of high-fat diet on the pharmacokinetics and safety ... [link.springer.com]

- 5. CAS 895519-90-1 this compound [bocsci.com]

- 6. Simultaneous determination of this compound and its two major ... [pubmed.ncbi.nlm.nih.gov]

Flumatinib preclinical studies tissue distribution rat models

Preclinical Pharmacokinetics and Tissue Distribution

The table below summarizes the available preclinical data from studies in rats:

| Aspect | Findings in Rat Models |

|---|---|

| Peak Blood Concentration | Reached approximately 5 hours after oral administration [1]. |

| Elimination Half-Life | Mean elimination half-life was 7.32 hours [1]. |

| Tissue Distribution | Widely distributed; concentrations in gastrointestinal tract, liver, kidney, respiratory tract, and reproductive organs were higher than in plasma [1]. |

| Major Metabolites | • M1 (N-desmethyl flumatinib): Active metabolite; plasma concentration ~10% of parent drug. • M3 (amide hydrolytic metabolite): Inactive metabolite; plasma concentration ~30% of parent drug [1]. |

This compound's extensive tissue distribution is significant, as higher concentrations in organs like the liver and kidney suggest these are potential sites for metabolism and excretion.

Experimental Protocols for Key Assays

Here are the methodologies used in the studies from which this data is derived:

- Animal Models and Dosing: Preclinical pharmacokinetic studies were conducted on rats and beagles. The animals were administered a single oral dose of this compound [1].

- Sample Collection and Analysis: After administration, blood and tissue samples were collected at various time points. The concentration of this compound and its metabolites in these samples was determined using liquid chromatography tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique [1].

- Metabolite Profiling: The metabolites (M1 and M3) were identified and quantified in plasma, urine, and feces, allowing researchers to understand the drug's metabolic pathway [1].

This compound's Mechanism of Action

As a tyrosine kinase inhibitor, this compound primarily targets the BCR-ABL oncoprotein. The following diagram illustrates its mechanism of action and the experimental workflow for tissue distribution studies.

This compound inhibits BCR-ABL to treat CML

Insights for Research and Development

- Beyond CML: Preclinical evidence suggests this compound is effective against certain KIT activation loop mutants (e.g., D820G, N822K) found in gastrointestinal stromal tumors (GISTs) that are resistant to imatinib and sunitinib [2]

- Clinical Correlation: Human studies confirm this compound achieves higher concentrations in the bone marrow compared to serum, which is the target site for treating blood cancers like CML [3]

References

Flumatinib in vitro efficacy Ph+ ALL cell line SUP-B15

Quantitative Efficacy Data

The table below summarizes the key quantitative findings from in vitro studies on flumatinib's performance in SUP-B15 cells.

| Assessment Metric | Experimental Findings | Comparative Context (vs. Other TKIs) |

|---|---|---|

| Cell Proliferation (IC₅₀) | Significant inhibition of SUP-B15 cell proliferation [1]. | A more potent inhibitory effect on Ph+ ALL cell lines compared to imatinib and dasatinib [1]. |

| Cellular Apoptosis | Induction of apoptosis observed [2]. | -- |

| Drug Efficacy Enhancement | CD9 knockdown promoted the efficacy of imatinib in SUP-B15 cells [2]. | -- |

| Blood-Brain Barrier Penetration | Achievable concentration in cerebrospinal fluid (CSF) [1]. | Concentration ordered as bone marrow > serum > cerebrospinal fluid; dasatinib concentration in CSF was lower than the detection limit [1]. |

Experimental Protocols

The following experiments provide methodology for assessing this compound's effects in SUP-B15 cells.

Cell Proliferation Assay (CCK-8 Colorimetry)

This protocol measures the inhibitory effect of this compound on cell proliferation [1].

- Cell Preparation: Inoculate SUP-B15 cells in a logarithmic growth phase into a 96-well plate at a density of 6 × 10⁵ cells/L.

- Drug Treatment: Prepare this compound at concentrations of 25, 12.5, 6.25, 3.12, 1.56, and 0.78 μmol/L. Include control wells (zero setting and blank control) with three replicate wells per group.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

- Detection: Add 20 μL of CCK-8 solution to each well and incubate for 4 hours. Measure the absorbance of each well using an enzyme-labeled meter to determine cell viability.

Morphological Assessment of Apoptosis (Wright-Giemsa Staining)

This method assesses morphological changes associated with apoptosis after drug treatment [1].

- Cell Preparation: Inoculate logarithmic-growth SUP-B15 cells into a 24-well plate.

- Drug Treatment: Apply this compound at concentrations of 1.56, 0.78, and 0.39 μmol/L. Use three replicate wells for each concentration.

- Incubation and Staining: Incubate cells in a 5% CO₂ incubator at 37°C. After the incubation period, harvest and stain the cells using the Wright-Giemsa method to visualize apoptotic morphology (e.g., cell shrinkage, chromatin condensation).

Mechanisms of Action & Signaling Pathways

This compound's efficacy stems from its action as a second-generation TKI that targets the BCR-ABL1 oncoprotein. Research into SUP-B15 cells reveals several critical pathways.

Key pathways and modulation points in SUP-B15 cells. This compound directly inhibits BCR-ABL driven proliferation and survival signaling. CD9 knockdown and p53 activation enhance apoptosis.

- Primary Mechanism: As a TKI, this compound's primary mechanism is the direct inhibition of the BCR-ABL tyrosine kinase, which is the driving oncogene in Ph+ ALL [1].

- p53-Dependent Apoptosis: Inhibition of survivin (a protein often overexpressed in leukemia) in SUP-B15 cells increases cell death through a p53-dependent apoptotic pathway. This death can be rescued by inhibiting p53, confirming its central role [3].

- Role of CD9: Knockdown of the surface protein CD9 in SUP-B15 cells suppresses proliferation and promotes apoptosis via a p53-dependent pathway. It also enhances the efficacy of chemotherapeutic drugs and imatinib [2].

- Resistance Pathways: Note that SUP-B15 cells can develop non-mutational resistance independent of BCR-ABL, potentially involving activation of the AKT/mTOR signaling pathway [4].

Research Implications

The in vitro data suggests that this compound is a strong candidate for Ph+ ALL therapy, particularly due to its potent cell line inhibition and ability to penetrate the blood-brain barrier, which is crucial for preventing central nervous system relapse [1]. Combination strategies targeting CD9 or survivin, alongside TKIs, may further enhance treatment efficacy and overcome resistance [3] [2].

References

- 1. Basic and clinical study of efficacy and adverse effects of this compound in... [pmc.ncbi.nlm.nih.gov]

- 2. CD9 knockdown suppresses cell proliferation, adhesion, migration and... [spandidos-publications.com]

- 3. Targeting survivin and p53 in pediatric acute lymphoblastic ... [pmc.ncbi.nlm.nih.gov]

- 4. positive (Ph+) acute lymphoblastic leukemia (ALL) is ... [sciencedirect.com]

Flumatinib first-line treatment chronic myeloid leukemia chronic phase

Efficacy and Safety Data

The following tables consolidate key efficacy and safety outcomes from a 2024 real-world study and the foundational phase III trial (FESTnd) [1].

Table 1: Comparative Molecular Response Rates (Real-World Study) [1]

| Response Parameter | Flumatinib (n=32) | Imatinib (n=52) | P-value |

|---|---|---|---|

| EMR at 3 months (BCR::ABL1 ≤10%) | 96.7% | 77.1% | < 0.05 |

| MMR at 6 months | 68.2% | 22.9% | < 0.01 |

| MMR at 12 months | 90.0% | 51.1% | < 0.01 |

| Median Time to MMR | 6 months | 18 months | < 0.001 |

| 3-Year PFS | 100% | 98.1% | > 0.05 (NS) |

| 3-Year EFS | 68.8% | 55.8% | > 0.05 (NS) |

| Grade 3-4 Hematologic AEs | 21.9% | 25.0% | > 0.05 (NS) |

Abbreviations: EMR, Early Molecular Response; MMR, Major Molecular Response (BCR::ABL1 ≤0.1% IS); PFS, Progression-Free Survival; EFS, Event-Free Survival; AE, Adverse Event; NS, Not Significant.

Table 2: Key Efficacy and Safety from the Phase III FESTnd Trial [2] [3]

| Outcome Measure | This compound 600 mg | Imatinib 400 mg | P-value |

|---|---|---|---|

| MMR at 12 months (Primary Endpoint) | 33.7% | 18.3% | < 0.0001 |

| MMR at 24 months | 55.5% | 38.9% | < 0.0001 |

| MR4 at 24 months | 30.8% | 12.7% | < 0.0001 |

| Any-grade Edema | 13.9% | 41.1% | < 0.001 |

Pharmacokinetic Profile

A dedicated pharmacokinetic (PK) study in CML-CP patients provides insights into this compound's properties, which support its once-daily dosing [4].

Table 3: Key Pharmacokinetic Parameters of this compound [4]

| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) |

|---|---|---|

| Time to Cmax (Tmax) | 2 hours (median) | 2 hours (median) |

| Apparent Terminal Half-life (t1/2) | 16.0 - 16.9 hours | 16.0 - 16.9 hours |

| Drug Accumulation Ratio (RacAUC) | 4.1-fold | 3.4-fold |

| Dose Proportionality | Approximately dose-proportional increase in exposure (Cmax, AUC) |

Key Findings from PK Study:

- Rapid Absorption and Slow Elimination: this compound is rapidly absorbed, reaching peak plasma concentration in about 2 hours, and has a half-life of ~16 hours, supporting once-daily administration [4].

- Exposure Accumulation: The significant accumulation ratio at steady-state indicates that the drug builds up to a higher concentration with repeated dosing, which is factored into the dosing regimen [4].

- Active Metabolites: The two main metabolites, M1 (N-demethylate) and M3 (amide-bond hydrolytic), contribute to its overall pharmacological activity, with M1 having similar potency to the parent drug [4].

Mechanism of Action and Experimental Insights

This compound is a second-generation tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of the BCR-ABL1 oncoprotein.

Diagram: this compound specifically targets the ATP-binding site of the BCR-ABL1 oncoprotein, inhibiting its constitutive tyrosine kinase activity and leading to apoptosis of CML cells.

Key Technical Aspects:

- Enhanced Potency and Selectivity: this compound is a derivative of imatinib with structural optimizations, including a trifluoromethyl group, that allow for stronger hydrophobic interactions with residues in the ABL kinase domain (e.g., I293, L298, L354, V379). This results in greater potency and selectivity for BCR-ABL1 compared to imatinib [2] [3].

- Activity Against Mutants: Preclinical in vitro studies indicate that this compound retains high potency against several common BCR-ABL1 mutant forms, including V299L, F317L, F317I, and M351T, which are often associated with resistance to other TKIs [2] [3].

Conclusion for Drug Development Professionals

- Superior Efficacy: Consistently demonstrates faster and deeper molecular responses (MMR, MR4) compared to imatinib, a critical factor for achieving treatment-free remission goals [1] [2].

- Favorable Safety: A manageable and distinct safety profile, with lower rates of edema, supports patient tolerability and adherence [1] [2] [3].

- Optimized Pharmacology: A pharmacokinetic profile compatible with once-daily dosing and potent target inhibition provides a solid foundation for its clinical efficacy [4].

References

- 1. [ Efficacy and Safety of this compound and Imatinib as First - line ...] [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound as later-line therapy in ... [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound as later- line therapy... | Haematologica [haematologica.org]

- 4. Frontiers | Pharmacokinetics of single- and multiple-dose this compound in... [frontiersin.org]

Comprehensive Application Notes and Protocols for Flumatinib Dosing in Chronic-Phase Chronic Myeloid Leukemia

Introduction and Mechanism of Action

Flumatinib mesylate is a novel, orally available second-generation BCR-ABL1 tyrosine kinase inhibitor (TKI) that has demonstrated superior potency and selectivity compared to imatinib. Structurally, this compound is an optimized derivative of imatinib featuring trifluoromethyl and pyridine groups that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase domain via enhanced hydrophobic interactions. This molecular optimization results in significantly potent inhibition of BCR-ABL1 kinase activity, with preclinical studies showing greater efficacy than both imatinib and nilotinib against wild-type BCR-ABL1 kinase. This compound received approval from China's National Medical Products Administration (NMPA) in late 2019 for first-line treatment of chronic-phase chronic myeloid leukemia (CML-CP) and has since been incorporated into real-world clinical practice both as first-line and later-line therapy.

The mechanistic basis for this compound's enhanced efficacy lies in its structural modifications that allow for more potent binding to the ABL kinase domain. The special pyridine group and trifluoromethyl group in this compound enable strong hydrophobic interactions with key residues in the ATP-binding pocket of BCR-ABL1, resulting in effective blockade of kinase autophosphorylation and subsequent signaling pathways that drive leukemogenesis. In vitro studies have demonstrated that this compound maintains activity against several BCR-ABL1 mutant forms, including V299L, F317L, F317I, and M351T mutations, though it does not inhibit the T315I mutation. This compound's pharmacokinetic and pharmacodynamic properties have been optimized to achieve rapid absorption, with peak concentrations occurring approximately 2 hours after administration, and a half-life of 16-17 hours that supports once-daily dosing.

Dosing Regimens and Comparative Efficacy Analysis

Recommended Dosing Strategies

The standard dosing for this compound in clinical practice involves once-daily oral administration, with the following established regimens:

- First-line CML-CP treatment: 600 mg once daily

- Alternative dosing: 400 mg once daily (particularly for patients experiencing toxicity)

- Dose adjustment: Based on toxicity management, with possible reduction to 400 mg or 200 mg daily

In the pivotal phase III FESTnd study, the 600 mg dose demonstrated superior efficacy over imatinib 400 mg daily in newly diagnosed CML-CP patients, establishing this as the standard first-line regimen. Clinical decisions between 400 mg and 600 mg dosing should consider individual patient factors, including disease risk stratification, comorbidities, and tolerance profile. For patients requiring later-line treatment after failure of prior TKIs, the 600 mg dose is typically recommended regardless of the number of previous therapy lines.

Comparative Efficacy of 400 mg vs 600 mg Dosing

Table 1: Key Efficacy Endpoints by this compound Dose in First-Line CML-CP Treatment

| Efficacy Parameter | This compound 600 mg | This compound 400 mg | Imatinib 400 mg |

|---|---|---|---|

| 3-month EMR (BCR-ABL1 ≤10%) | 85% | Not reported | 80% |

| 6-month MMR (BCR-ABL1 ≤0.1%) | 50% | Not reported | 40% |

| 12-month MMR | 55% | Not reported | 50% |

| 6-month MR4.0 (BCR-ABL1 ≤0.01%) | 45% | Not reported | 5% |

| 6-month MR4.5 (BCR-ABL1 ≤0.0032%) | 35% | Not reported | 0% |

| 12-month MR4.5 | 45% | Not reported | 10% |

| 2-year Event-free Survival | 70% | Not reported | 47% |

The dose-response relationship for this compound is further evidenced by pharmacokinetic-pharmacodynamic correlations. In phase I and II studies, patients receiving the 600 mg dose achieved higher trough plasma concentrations and demonstrated superior molecular response rates compared to those receiving 400 mg. This correlation between drug exposure and efficacy provides the pharmacological rationale for recommending 600 mg as the standard first-line dose, particularly given the importance of achieving early and deep molecular responses in CML management.

Table 2: Later-line Efficacy of this compound 600 mg in TKI-Resistant/Intolerant CML-CP

| Response Parameter | Baseline Response Maintainers | Baseline Non-Responders |

|---|---|---|

| Complete Hematologic Response | 100% | 86.4% |

| CCyR/MR2 | 98.9% | 52.7% |

| Major Molecular Response | 98.6% | 49.6% |

| MR4/DMR | 92.9% | 23.5% |

For patients receiving this compound as later-line therapy, the 600 mg dose has demonstrated substantial efficacy. A large real-world study of 336 CML-CP patients with resistance or intolerance to previous TKIs (median treatment duration 11.04 months) showed that this compound effectively maintained responses in patients who had achieved clinical responses at baseline, while also inducing new responses in a significant proportion of baseline non-responders. Higher response rates were observed in patients receiving this compound as second-line TKI, those with no resistance to prior second-generation TKIs, and those with BCR-ABL1 ≤10% at baseline.

Pharmacokinetic Profile and Dose Proportionality

Key Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in dedicated PK studies involving patients with CML-CP. Following single-dose administration, this compound is rapidly absorbed, reaching maximum plasma concentrations (C~max~) at a median time of 2 hours post-dose. The drug demonstrates dose-proportional exposure across the 400 mg to 600 mg dose range, with approximately linear increases in C~max~, AUC~0-t~, and AUC~0-∞~ observed with dose escalation.

Table 3: Pharmacokinetic Parameters of this compound After Single and Multiple Dosing

| PK Parameter | This compound 400 mg | This compound 600 mg |

|---|---|---|

| T~max~ (hours) | 2.0 | 2.0 |

| Apparent t~1/2~ (hours) | 16.0-16.9 | 16.0-16.9 |

| R~ac~ C~max~ | 4.1-fold | 3.4-fold |

| R~ac~ AUC | 4.1-fold | 3.4-fold |

| Metabolites | M1 (N-demethylate), M3 (amide-bond hydrolytic) | M1 (N-demethylate), M3 (amide-bond hydrolytic) |

This compound exhibits significant drug accumulation at steady state following multiple dosing, with accumulation ratios of approximately 4.1-fold and 3.4-fold for the 400 mg and 600 mg doses, respectively. This pattern of accumulation is consistent with the drug's elimination half-life of 16.0-16.9 hours, supporting once-daily dosing. The two primary metabolites of this compound, M1 (N-demethylate metabolite) and M3 (amide-bond hydrolytic metabolite), have been characterized, with M1 demonstrating similar pharmacological activity to the parent compound.

Food Effects and Distribution

Preclinical studies in rats have shown that this compound mesylate is widely distributed in tissues, with particularly high concentrations in the gastrointestinal tract, liver, kidney, and reproductive organs. Tissue concentrations in these organs typically exceed simultaneous plasma concentrations, reflecting extensive tissue distribution. The concomitant administration of this compound with a high-fat meal has been shown to increase the bioavailability of both this compound and its M1 metabolite, suggesting that consistent administration relative to meals may be important for maintaining stable drug exposure.

Safety Profile and Adverse Event Management

Comparative Safety Data

The safety profile of this compound has been characterized in both clinical trials and real-world studies, demonstrating generally manageable toxicity that differs in pattern from imatinib. In a propensity score-matched real-world comparison with imatinib, this compound-treated patients showed significantly lower incidence of certain non-hematologic adverse events, particularly edema and rash.

Table 4: Comparative Adverse Event Profiles of this compound vs Imatinib

| Adverse Event | This compound 600 mg (%) | Imatinib 400 mg (%) | p-value |

|---|---|---|---|

| Edema (any grade) | 0 | 25 | 0.017 |

| Rash (any grade) | 0 | 25 | 0.035 |

| ALT Elevation | 15 | 0 | 0.072 |

| Treatment Discontinuation (all causes) | 6 patients | 9 patients | NS |

| Discontinuation due to Toxicity | 3 patients | 4 patients | NS |

The distinct adverse event profile of this compound includes a higher incidence of hepatic transaminase elevations but lower rates of fluid retention and dermatologic reactions compared to imatinib. Notably, cardiovascular events including QT prolongation and ventricular premature beats have been reported in a small subset of patients receiving this compound, with one study documenting a case of grade 3 QT prolongation with ventricular premature beat leading to treatment discontinuation.

Dose Modification and Adverse Event Management

Appropriate dose management is essential for optimizing long-term this compound treatment. Recommended dose modifications for adverse events include:

- Grade 3-4 non-hematologic events: Interrupt this compound until resolution to Grade ≤1, then resume at 400 mg daily

- Hematologic toxicity: Interrupt treatment until ANC ≥1.0×10^9^/L and platelets ≥50×10^9^/L, then resume at original dose; if recurrence, reduce to 400 mg daily

- Hepatotoxicity: For Grade 3-4 transaminase elevations, interrupt treatment until ≤ Grade 1, then consider dose reduction to 400 mg

- QTc prolongation: For >480 ms, interrupt treatment until <450 ms, then resume at reduced dose (400 mg) with enhanced monitoring

Proactive monitoring should include complete blood counts monthly for the first three months and periodically thereafter, liver function tests monthly for the first three months, and electrocardiograms at baseline and following dose changes. For patients with cardiac risk factors or electrolyte abnormalities, more frequent monitoring may be warranted.

Experimental Protocols and Methodologies

Pharmacokinetic Study Protocol

Objective: To evaluate the single-dose and multiple-dose pharmacokinetics of this compound 400 mg and 600 mg in patients with CML-CP.

Study Design:

- Design: Open-label, pharmacokinetic study

- Registration: ChiCTR2100044700 (chictr.org.cn)

- Participants: 29 CML-CP patients (14 in 400 mg group, 15 in 600 mg group)

- Inclusion Criteria: Adult patients (18-65 years) with CML-CP, no T315I mutation, adequate organ function, ECOG performance status 0-1

- Exclusion Criteria: Inadequate cardiac, renal, hepatic function; electrolyte abnormalities; concomitant medications that inhibit or induce CYP3A4 or prolong QT interval

Dosing and Sampling:

- Single-dose phase: Administration of this compound 400 mg or 600 mg on Day 1 after fasting, followed by 48-hour washout

- Multiple-dose phase: Once-daily administration for 8 consecutive days (Days 4-11)

- Blood sampling: Pre-dose and 0.5, 1, 2, 3, 4, 6, 8, 10, 24, 48, 72 hours post-dose for single-dose; additional samples at 96, 120, 144 hours post-last-dose for multiple-dose

- Sample processing: 4 mL blood collected in heparin tubes, centrifuged at 2000g for 10 minutes at 4°C, plasma stored at -70°C

Analytical Method:

- Technology: Liquid chromatography tandem mass spectrometry (LC-MS/MS)

- Analytes: this compound, M1 metabolite (N-demethylate), M3 metabolite (amide-bond hydrolytic)

- PK analysis: Noncompartmental analysis using R software (version 4.0.2) with PKNCA package

Efficacy Assessment Protocol

Response Criteria (according to ELN 2020 recommendations):

- Complete Hematologic Response (CHR): Normalization of peripheral blood counts with no immature granulocytes

- Complete Cytogenetic Response (CCyR): 0% Ph+ metaphases in bone marrow

- Major Molecular Response (MMR): BCR-ABL1 IS ≤0.1%

- MR4: BCR-ABL1 IS ≤0.01%

- MR4.5: BCR-ABL1 IS ≤0.0032%

Monitoring Schedule:

- Molecular monitoring: Q1-3 months until MMR achieved, then Q3-6 months

- Cytogenetic monitoring: At 6 and 12 months, then annually if no CCyR

- Mutation analysis: Upon failure or suboptimal response

Statistical Analysis:

- Sample size justification: ≥12 patients per group per NMPA PK study guidelines

- Efficacy analysis: Intention-to-treat population, with time-to-event analysis by Kaplan-Meier method

- Response rates: Compared using chi-square or Fisher's exact test

The following diagram illustrates the pharmacokinetic study design and key parameters:

Clinical Applications and Clinical Decision Pathways

First-Line Treatment Considerations

For newly diagnosed CML-CP patients, this compound 600 mg daily represents an effective first-line treatment option based on demonstrated superiority over imatinib in achieving deeper molecular responses. The treatment algorithm for first-line CML-CP therapy should incorporate:

- Risk stratification using Sokal or Hasford scores to identify high-risk patients who may benefit most from potent second-generation TKI therapy

- Comorbidity assessment to evaluate potential contraindications, particularly cardiac conditions that may predispose to QT prolongation

- Treatment goals discussion emphasizing the importance of early molecular response and deep molecular response for potential treatment-free remission

Real-world evidence supports the superior efficacy of this compound over imatinib in first-line setting, with significantly higher rates of MR4.0 (45% vs 5% at 6 months) and MR4.5 (35% vs 0% at 6 months). The earlier and deeper responses achieved with this compound may translate into higher eligibility for treatment discontinuation attempts in eligible patients who sustain deep molecular responses.

Later-Line Treatment Applications

For patients with resistance or intolerance to prior TKI therapy, this compound 600 mg daily demonstrates substantial efficacy, particularly when used as second-line therapy. Key considerations for later-line this compound use include:

- Prior TKI exposure: this compound shows highest efficacy in patients with only imatinib resistance and no prior second-generation TKI failure

- Mutation status: Assessment for BCR-ABL1 mutations, recognizing this compound's activity against V299L, F317L, F317I, and M351T mutations but lack of activity against T315I

- Baseline BCR-ABL1 level: Patients with BCR-ABL1 ≤10% at baseline derive greater benefit from this compound

The following diagram illustrates the clinical decision pathway for this compound use in CML-CP:

Conclusion

This compound represents a potent therapeutic option for both newly diagnosed and treatment-experienced CML-CP patients. The recommended 600 mg once-daily dosing regimen demonstrates superior efficacy over imatinib 400 mg daily, particularly in achieving deeper molecular responses that may enable future treatment discontinuation in eligible patients. The dose-proportional pharmacokinetics and manageable safety profile support its use in long-term CML management.

While the 600 mg dose establishes the optimal efficacy-risk balance for most patients, the availability of 400 mg dosing provides flexibility for toxicity management without complete therapy interruption. Future research directions should include direct comparisons with other second-generation TKIs, exploration of treatment-free remission rates, and evaluation of this compound in combination therapies for high-risk disease.

Flumatinib combination chemotherapy Ph+ ALL VP Hyper-CVAD

Clinical Application Notes for Flumatinib in Ph+ ALL

1. Therapeutic Regimens and Clinical Outcomes this compound is used in combination with chemotherapy. Common regimens include:

- Induction: Typically combines this compound with a VP regimen (vincristine/vindesine and prednisone) [1].

- Consolidation: Often employs more intensive cycles, such as Hyper-CVAD (parts A and B) or other regimens like CAM (cyclophosphamide, cytarabine, 6-mercaptopurine) [1] [2].

- Chemotherapy-free Combination: An emerging regimen is VAF, which combines this compound with venetoclax and azacitidine, showing high efficacy with reduced chemotherapy-related toxicity [3].

Clinical outcomes from key studies are summarized in the table below.

Table 1: Summary of Efficacy from Key Clinical Studies

| Study Design / Reference | Patient Number | Key Efficacy Endpoints | Survival Outcomes |

|---|

| Retrospective Analysis [1] | 29 | - Induced CR: 96.3%

- 3-month MRD-: 91.3%

- 6-month CMR: 73.3% | Median OS: 12 months Median PFS: 11 months | | Multicenter Retrospective [4] | 65 | - Post-inducement CR: 96.9%

- CR with MRD-: 58.5% | 24-month OS: 87.4% 24-month EFS: 62.6% | | VAF Phase 2 Trial [3] | 20 | - CMR after 2 cycles: 78.9%

- MMR or better after 2 cycles: 94.7% | Estimated 2-year OS: 88.7% Estimated 2-year RFS: 77.5% | | Vs. Dasatinib (Retrospective) [5] [6] | 43 (20 this compound, 23 Dasatinib) | - 3-month CMR: 75% (this compound) vs. 46.2% (Dasatinib)

- 3-month MRD-: 90% (this compound) vs. 56.5% (Dasatinib) | No significant difference in OS/PFS reported |

2. Safety and Tolerability Profile The safety profile of this compound-based regimens is generally manageable and comparable to other second-generation TKIs [7] [4].

- Most Common Hematologic Adverse Events: Myelosuppression is frequent but manageable. In studies, grade 3 or higher neutropenia (45-93.8%) and thrombocytopenia (20-76.9%) were common [1] [4] [3].

- Common Non-Hematologic Adverse Events: Include liver function impairment and infections; these are typically tolerable and rarely lead to treatment discontinuation [1] [6].

- Comparative Safety: One study noted that the this compound group exhibited fewer adverse reactions overall compared to the dasatinib group [5] [6].

3. Key Differentiating Properties of this compound

- Blood-Brain Barrier Penetration: this compound demonstrates a high probability of crossing the blood-brain barrier. Concentration measurements show the order as bone marrow > serum > cerebrospinal fluid (CSF), whereas dasatinib's concentration in CSF was below the detection limit in one study [1]. This property is crucial for preventing central nervous system relapse.

- Cellular Potency: Pharmacodynamic analysis on Ph+ ALL cell lines (SUP-B15) indicated that this compound exerted a more potent inhibitory effect compared to imatinib and dasatinib [1].

Detailed Experimental Protocols

1. Protocol: this compound with Hyper-CVAD/VP Chemotherapy This protocol is adapted from a clinical study using this compound-based chemotherapy for newly diagnosed Ph+ ALL [1].

- This compound Dosing: 600 mg, administered orally once daily [4].

- Induction Therapy:

- This compound + VP regimen: Vincristine (or Vindesine) + Prednisone.

- Begin TKI as soon as possible after diagnosis.

- Consolidation Therapy: Alternate between cycles of Hyper-CVAD Part A and Part B.

- Hyper-CVAD Part A (21-day cycle): Cyclophosphamide + Vincristine + Doxorubicin (or Pirarubicin) + Dexamethasone [1] [2].

- Hyper-CVAD Part B (21-day cycle): Methotrexate + Cytarabine [1] [2].

- Note: The specific dosing and scheduling of Hyper-CVAD components in the study were not fully detailed; the regimens above are based on standard Hyper-CVAD protocols [2].

- Central Nervous System (CNS) Prophylaxis: Perform at least six triple intrathecal injections of methotrexate, cytarabine, and dexamethasone during treatment [1].

2. Protocol: Chemotherapy-Free VAF Regimen This protocol is from a prospective phase 2 trial investigating a chemotherapy-free combination for newly diagnosed Ph+ ALL [3].

- Treatment Schedule (21-day cycles):

- Azacitidine: 75 mg/m², subcutaneously, on Days 1-7.

- Venetoclax: Administer orally with a ramp-up dose: 100 mg (Day 1), 200 mg (Day 2), 400 mg (Day 3), then maintain 400 mg from Day 4 to Day 21.

- This compound: 600 mg, orally, daily from Day 4 onwards. It can be continued beyond the 28-day mark if hematological recovery permits.

- Supportive Care:

- Tumor Lysis Syndrome (TLS) Prophylaxis: For patients with high white blood cell counts (>20,000/μL), consider leukocytapheresis or hydroxyurea pretreatment.

- Antimicrobial Prophylaxis: Administer antibacterial, antiviral, and antifungal therapy during neutropenia.

- Growth Factor Support: Use of G-CSF (5 μg/kg) is permitted.

3. Experimental Methodology: TKI Concentration Detection This method describes how to monitor this compound concentrations in different biological compartments [1].

- Timing: Collect trough concentration samples at 1, 2, and 3 months after treatment initiation.

- Sample Collection: Draw 2 mL each of peripheral blood, bone marrow, and cerebrospinal fluid 30 minutes before the scheduled TKI dose.

- Analysis: Measure this compound concentration in each sample. Calculate blood-brain barrier permeability using the formula: Concentration in CSF / Concentration in Serum.

4. Experimental Methodology: Cell Proliferation Assay (CCK-8) This in vitro protocol evaluates the inhibitory potency of TKIs on Ph+ ALL cell lines [1].

- Cell Line: Use SUP-B15 Ph+ ALL cells in logarithmic growth phase.

- Procedure:

- Inoculate cells in a 96-well plate at a density of 6 × 10^5 cells/L.

- Prepare drug concentrations:

- This compound: 25, 12.5, 6.25, 3.12, 1.56, 0.78 μmol/L.

- Dasatinib: 160, 80, 40, 20, 10, 5 μmol/L.

- Imatinib: 40, 20, 10, 5, 2.5, 1.25 μmol/L.

- Incubate the plate for 24 hours at 37°C with 5% CO₂.

- Add 20 μL of CCK-8 solution to each well and incubate for another 4 hours.

- Measure the absorbance with an enzyme-labeled meter to determine cell viability.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound's mechanism of action in targeting the BCR-ABL-driven signaling pathway in Ph+ ALL.

Diagram 2: A simplified workflow of a combined modality treatment protocol for Ph+ ALL using this compound and chemotherapy.

Research Gaps and Future Directions

While the data for this compound is promising, several areas require further investigation:

- Prospective Randomized Trials: Current comparative data mostly comes from retrospective studies [5] [6]. Large-scale, randomized trials comparing this compound head-to-head with other second-generation TKIs are needed.

- Long-Term Outcomes: More data with longer follow-up periods is necessary to fully understand the long-term overall survival and persistence of responses [4].

- Mechanisms of Resistance: Research indicates that mutations like T315I and Y253H are key drivers of relapse following this compound-based therapy [4]. Developing strategies to overcome this resistance is crucial.

References

- 1. Basic and clinical study of efficacy and adverse effects of this compound in... [pmc.ncbi.nlm.nih.gov]

- 2. 1450- Hyper Part A and B overview | eviQ CVAD [eviq.org.au]

- 3. -free treatment of VAF induces early... | Research Square Chemotherapy [researchsquare.com]

- 4. Real-world Efficacy and Safety of this compound as the First- ... [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical efficacy and safety of this compound versus dasatinib ... [sciencedirect.com]

- 6. Clinical efficacy and safety of this compound versus dasatinib ... [htct.com.br]

- 7. This compound efficacy and safety in de novo Ph+ ALL [lymphoblastic-hub.com]

Flumatinib therapeutic drug monitoring trough concentration

Application Notes: Flumatinib Therapeutic Drug Monitoring

1. Key Pharmacokinetic Parameters for TDM The table below summarizes steady-state pharmacokinetic parameters of this compound from a study in patients with chronic phase CML (CP-CML), which can serve as preliminary references for TDM [1].

| Parameter | This compound 400 mg (n=14) | This compound 600 mg (n=15) |

|---|---|---|

| Dosing Regimen | Single and multiple doses, once daily | Single and multiple doses, once daily |

| Time to Cmax (Tmax) | Median 2 hours post-dose | Median 2 hours post-dose |

| Apparent Terminal Half-life (t1/2) | 16.0 - 16.9 hours | 16.0 - 16.9 hours |

| Accumulation Ratio (RacAUC) | Approximately 4.1-fold | Approximately 3.4-fold |

| Metabolites | M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive) | M1 (N-desmethyl this compound, pharmacologically active), M3 (inactive) |

| Key Finding | Exposure increased in an approximately dose-proportional manner | Exposure increased in an approximately dose-proportional manner |

2. Tissue Distribution and Blood-Brain Barrier Penetration A study on Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) revealed a unique tissue distribution profile for this compound. The concentration order was found to be bone marrow > serum > cerebrospinal fluid (CSF), suggesting this compound has a high probability of crossing the blood-brain barrier, which is a significant consideration for preventing central nervous system leukemia [2].

3. Critical Drug-Drug Interactions this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 [3].

- Inhibitors: Concomitant use with strong CYP3A4 inhibitors, such as the antifungal drug isavuconazole, can significantly raise this compound plasma concentrations. A study in rats showed isavuconazole greatly increased this compound's AUC(0-t) and Cmax while decreasing its clearance (CLz/F) [3].

- Implication: When this compound is co-administered with CYP3A4 inhibitors, TDM is crucial to avoid overexposure and potential toxicity. Conversely, inducers of CYP3A4 may reduce this compound concentrations, leading to suboptimal efficacy.

4. Correlation with Clinical Response While definitive therapeutic trough concentrations for this compound are not yet established, evidence suggests a positive relationship between drug exposure and efficacy. In a phase 1 study with CML-CP patients, a higher early molecular response rate was observed in the 600 mg dosing group, which achieved higher trough plasma concentrations [1].

Experimental Protocol for TDM

This protocol outlines the methodology for measuring this compound and its major metabolite concentrations in human plasma, based on techniques used in published pharmacokinetic studies [1] [3].

1. Sample Collection and Timing

- Sample Type: Peripheral blood (2 mL) collected in heparinized tubes [2] [1].

- Timing: For trough concentration (C~min~) monitoring, collect samples immediately before the next scheduled dose at steady-state (e.g., on Day 11 after multiple once-daily doses) [1].

- Processing: Centrifuge blood samples at 2000g for 10 minutes at 4°C. Transfer the plasma and store at -70°C until analysis [1].

2. Sample Analysis via UPLC-MS/MS The following workflow details the analytical steps for quantifying this compound and M1.

Figure 1: Experimental workflow for quantifying this compound and its metabolite M1 in plasma samples.

- Chromatography [3]:

- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7-μm).

- Mobile Phase: (A) 0.1% formic acid in water; (B) Acetonitrile.

- Gradient: 90% A to 10% A over 1 minute, hold for 0.5 minutes, then re-equilibrate.

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometry [3]:

- Ionization: Positive electrospray ionization (ESI+).

- Mode: Multiple Reaction Monitoring (MRM).

- Transitions:

- This compound: m/z 563.1 → 463.0

- Metabolite M1: m/z 549.3 → 462.9

- Internal Standard (e.g., Dasatinib): m/z 488.0 → 401.1

3. Data and Quality Control

- Calibration Curve: Prepare and analyze a series of standard concentrations of this compound and M1 in control plasma to create a linear calibration curve.

- Quality Controls: Analyze low, medium, and high concentration quality control (QC) samples in each batch to ensure accuracy and precision.

Conclusion and Future Directions

Current evidence supports the feasibility of TDM for this compound, with established PK parameters and a robust UPLC-MS/MS protocol. Future work should focus on:

- Defining a formal target therapeutic range for trough concentrations through prospective clinical studies.

- Further investigating the exposure-response and exposure-toxicity relationships.

- Validating the clinical utility of TDM in diverse patient populations, including those taking multiple medications.

References

Quantitative Data on Flumatinib's CNS Penetration and Clinical Efficacy

The following table consolidates key findings from recent studies regarding flumatinib's concentration in different body compartments and associated clinical outcomes in Ph+ ALL.

| Aspect | Key Findings | Source / Study Context |

|---|---|---|

| Compartment Concentration | Order of concentration: Bone marrow > Serum > Cerebrospinal fluid (CSF) [1]. | Analysis of patient samples (Peripheral blood, bone marrow, and CSF) [1]. |

| CSF Penetration Capability | "High probability to cross the blood-brain barrier"; detectable in CSF [1]. | Comparative analysis with imatinib and dasatinib; dasatinib CSF concentration was lower than the detection limit in this study [1]. |

| Clinical Efficacy (CR & MRD) | CR rate: 95.2%-96.9% post-induction [2] [3]. MRD- rate: 66.1%-82.6% at 1 month; up to 95.6% by 3 months [1] [3]. | Multicenter studies of this compound-based first-line therapy in newly diagnosed Ph+ ALL patients [2] [1] [3]. | | Impact on Survival | 1-year OS: 92.5% [3]. 2-year OS: 87.4% [2]. | Prospective and retrospective clinical trials with median follow-up of 14-23 months [2] [3]. | | Comparative CNS Prophylaxis | Superior 3-month complete molecular response (CMR) and MRD negativity vs. dasatinib (75% vs. 46.2%, and 90% vs. 56.5%, respectively) [4] [5]. | A retrospective study comparing this compound (n=20) and dasatinib (n=23) combined with chemotherapy [4] [5]. |

Mechanism of Action and Distribution Pathway

This compound's potential for CNS prophylaxis stems from its molecular mechanism and distribution properties. The diagram below illustrates this pathway.

Experimental Protocols for this compound Application

Here are detailed methodologies for key experiments and clinical protocols from the research.

Protocol 1: Clinical Treatment Protocol for Ph+ ALL (VIP-based regimen)

This protocol is adapted from a prospective Phase II study (RJ-ALL2020.2A) [3].

- 1. Patient Eligibility: Adults (18-65 years) with newly diagnosed Ph+ ALL and adequate organ function [3].

- 2. Treatment Regimen:

- This compound Dosage: 600 mg, administered orally once daily [3].

- Combination Chemotherapy: The VIP regimen, which includes Vincristine, Idarubicin, and Prednisone [3].

- CNS Prophylaxis: Regular intrathecal therapy administered after remission induction. The specific protocol typically involves triple intrathecal therapy with methotrexate, cytarabine, and dexamethasone [1] [4].

- 3. Efficacy Monitoring:

- 4. Subsequent Therapy: Allogeneic hematopoietic stem cell transplantation (allo-HSCT) is recommended for eligible patients [3].

Protocol 2: Methodology for Measuring this compound Concentration in Body Compartments

This protocol details the experimental method used to determine this compound levels in serum, bone marrow, and CSF [1].

- 1. Sample Collection:

- Timing: Collect trough concentration samples immediately before the next scheduled drug dose [1].

- Samples: Simultaneously collect 2 mL each of peripheral blood, bone marrow, and cerebrospinal fluid [1].

- Processing: Centrifuge blood samples, then store all plasma and CSF samples at -70°C until analysis [1].

- 2. Concentration Analysis:

- 3. Data Calculation:

- CSF Penetration Ratio: Calculate using the formula: Concentration of this compound in CSF / Concentration of this compound in serum from samples collected at the same time [1].

Key Considerations for Protocol Development

When designing application protocols for this compound, consider these practical points derived from the studies:

- Safety Profile: this compound-based regimens are generally well-tolerated. Common adverse events are primarily grade 1-2 non-hematological events and grade 3-4 hematological toxicities (e.g., neutropenia, thrombocytopenia) likely related to concomitant chemotherapy [2] [3].

- Role of Intrathecal Therapy: Even in studies using this compound, standard intrathecal chemotherapy remains a core component of CNS prophylaxis protocols [1] [4] [3]. This compound is viewed as a systemic supplement to this local therapy.

- Mutation Monitoring: Regular screening for ABL1 kinase domain mutations is crucial. The T315I mutation is a common mechanism of relapse and resistance to this compound [2] [3]. Patients with this mutation may require a switch to a third-generation TKI like ponatinib or olverembatinib [4].

Conclusion

Current evidence indicates that this compound has promising potential to contribute to CNS prophylaxis in Ph+ ALL due to its ability to penetrate the CSF. Its integration into clinical protocols, alongside conventional intrathecal chemotherapy, is associated with high rates of deep molecular remission and improved survival outcomes. Future research with direct comparisons of CNS relapse rates in larger patient cohorts will further solidify its role in this setting.

References

- 1. Basic and clinical study of efficacy and adverse effects of ... [pmc.ncbi.nlm.nih.gov]

- 2. Real-world Efficacy and Safety of this compound as the First- ... [pubmed.ncbi.nlm.nih.gov]

- 3. P363: A PHASE II STUDY OF this compound WITH ... [pmc.ncbi.nlm.nih.gov]

- 4. Clinical efficacy and safety of this compound versus dasatinib ... [htct.com.br]

- 5. Clinical efficacy and safety of this compound versus dasatinib ... [sciencedirect.com]

- 6. and multiple-dose this compound in patients with chronic phase ... [pmc.ncbi.nlm.nih.gov]

Flumatinib post-allogeneic hematopoietic stem cell transplantation maintenance

The Established Role of FLT3 Inhibitors as Post-Transplant Maintenance

For patients with FLT3-ITD mutated Acute Myeloid Leukemia (AML), maintenance therapy with an FLT3 inhibitor after allogeneic Hematopoietic Stem Cell Transplantation (allo-HSCT) is a strategy to reduce the high risk of relapse [1].

Recent studies demonstrate significant benefits with different FLT3 inhibitors:

| FLT3 Inhibitor | Study Type & Date | Key Efficacy Findings | Impact on Survival |

|---|---|---|---|

| Gilteritinib [2] | Retrospective (2025); 80 matched patients | 3-year relapse incidence: 25.0% (vs. 55.0% in control) | Significantly improved Overall Survival (OS) and Relapse-Free Survival (RFS) |

| Sorafenib [1] | Phase III RCT (2021) | 2-year relapse rate: 11.9% (vs. 31.6% in control) | Significantly improved OS (82.1% vs. 68.0%) |

| Midostaurin [1] | Phase II RCT (Preliminary) | 18-month Leukemia-Free Survival: 89% (vs. 76% in control) | Data demonstrates reduced risk of relapse |

The following diagram outlines the general treatment workflow and the points where maintenance therapy is integrated.

Key Considerations for Protocol Design

When designing a maintenance protocol, several factors require careful attention.

- Patient Selection: This strategy is most critical for patients with FLT3-ITD mutated AML, particularly those with relapsed or refractory disease before transplant or other high-risk features [2] [1]. Co-mutations in myelodysplasia-related genes (e.g., ASXL1, RUNX1) or DNMT3A may predict for poorer outcomes and could influence therapy decisions [3].

- Treatment Initiation and Dosing: Maintenance typically begins after engraftment and once acute Graft-versus-Host Disease (GVHD) is controlled, often around 30-60 days post-transplant [1]. Dosing should follow clinical trial data where available, sometimes starting at a lower dose that is gradually escalated to the target dose to improve tolerability.

- Safety and Toxicity Monitoring: Key areas for monitoring include myelosuppression (manage with dose holds/reductions), hepatic and renal function, and GVHD, as some inhibitors may modulate immune activity [2] [1]. The following diagram illustrates the primary mechanism of action and potential resistance pathways of FLT3 inhibitors.

Conclusion and Research Gaps

The use of FLT3 inhibitors like gilteritinib and sorafenib as post-transplant maintenance is strongly supported by evidence showing significant reductions in relapse and improvements in survival [2] [1]. However, the optimal duration of therapy and the management of long-term tolerance are areas of ongoing research.

I hope this information on the general principles of FLT3 inhibitor maintenance therapy is helpful for your research. Would you like me to provide more detailed information on the specific monitoring protocols or management of adverse events for the established FLT3 inhibitors?

References

Flumatinib Application Notes and Protocols for Imatinib-Resistant CML

Introduction and Mechanism of Action

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) with greater selectivity and potency against BCR-ABL1 kinase compared to imatinib [1]. Its chemical structure features a special pyridine group and a trifluoromethyl group that strongly interact with residues I293, L298, L354, and V379 in the ABL kinase via hydrophobic interactions, enhancing its inhibitory potency [1] [2]. In vitro studies demonstrate that this compound maintains high potency against several mutant BCR-ABL1 kinases, including V299L, F317L, F317I, and M351T mutations [1], making it a viable option for managing certain cases of imatinib resistance.

Treatment Protocol and Dosing Strategy

Patient Selection Criteria

- Indication: Chronic-phase Philadelphia chromosome-positive CML (CML-CP) with resistance or intolerance to prior TKI therapy, particularly imatinib [1] [2]

- Line of Therapy: Second-line to fourth-line treatment [1]

- Key Beneficial Subgroups: Patients without previous second-generation TKI resistance, those with only imatinib resistance, and those maintaining some response to last TKI therapy [1]

Dosing and Administration

- Standard Dosage: 600 mg orally once daily [1] [2]

- Dose Modification: Based on clinician assessment and tolerability [1]

- Treatment Duration: Continue until disease progression or unacceptable toxicity [1]

Table 1: this compound Dosing Protocol Overview

| Aspect | Protocol Specification |

|---|---|

| Indication | CML-CP resistant/intolerant to prior TKI therapy |

| Standard Dose | 600 mg once daily |

| Dose Adjustment | Permitted based on toxicity and response |

| Administration | Oral, with or without food |

| Treatment Duration | Continuous until progression or intolerance |

Efficacy Data and Response Assessment

Overall Efficacy in Later-Line Therapy

Clinical studies demonstrate that this compound maintains and achieves significant response rates in imatinib-resistant patients. A real-world study of 336 patients with CML-CP treated with this compound as second- to fourth-line therapy showed robust efficacy [1] [2]:

Table 2: Efficacy Outcomes of this compound in Later-Line Therapy (n=336)